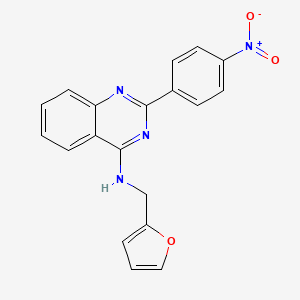

![molecular formula C16H16N4O3 B5547231 2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5547231.png)

2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a class of chemicals known for their complex molecular structures and potential for various applications due to their unique chemical and physical properties. Such molecules are often synthesized and analyzed for their potential in different fields, including materials science and pharmacology.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic organic or inorganic substrates to form more complex structures. For example, 2-(2-(2-hydroxybenzyliden) hydrazinyl)-2-oxo-N-(pyridine-2-yl) acetamide complexes with metals like Ni(II) and Co(II) have been prepared and structurally proven through elemental, DFT, and spectral analysis (Ibrahim, El‐Reash, & Yaseen, 2016).

Molecular Structure Analysis

Detailed structural characterization is essential for understanding the properties of such compounds. The structure often determines the compound's reactivity, stability, and interaction with biological molecules. Techniques like X-ray diffraction, NMR spectroscopy, and computational methods like DFT are commonly used. For instance, mononuclear Cr(III), Mn (II), and Fe(III) complexes derived from similar hydrazone compounds have been isolated and characterized, providing insights into their molecular structures through IR spectra and DFT studies (2021).

Scientific Research Applications

Metal Complex Synthesis and Characterization

Research has been conducted on mononuclear Mn (II), Cr (III), and Fe (III) complexes of a related hydrazone compound, demonstrating their synthesis, spectral characterization, and the evaluation of their optical band gaps. These studies suggest potential applications in solar cells, highlighting the importance of these compounds in renewable energy technologies (Letters in Applied NanoBioScience, 2019).

Antimicrobial Activities

Several studies have focused on the synthesis of hydrazone compounds and their metal complexes, examining their antimicrobial properties against various pathogens. For instance, complexes of Ni(II) and Co(II) have been prepared and shown to possess DNA binding affinity and antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi (International Journal of Research, 2016).

Spectroscopic and Computational Analysis

Studies have also delved into the ligational behavior of hydrazone compounds, employing spectroscopic and computational analyses to understand their complex formation with metals like Cu(II). These insights are crucial for the development of new materials with tailored properties for various applications (Journal of Molecular Liquids, 2016).

Antimicrobial and Antifungal Agents

The search for new antimicrobial and antifungal agents has led to the synthesis of novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide, showing significant activity. These compounds are being explored for their potential as potent antimicrobial and antifungal agents (Journal of Pharmacy & Bioallied Sciences, 2015).

Synthesis and Characterization for NLO Properties

Research into pyridine-based hydrazone derivatives has revealed their rapid synthesis via ultrasonication and their structural confirmation through spectral analysis and X-ray crystallography. The exploration of their nonlinear optical (NLO) properties, molecular orbitals, and hydrogen bonding networks underscores their potential in materials science (Journal of Physics and Chemistry of Solids, 2021).

Safety and Hazards

properties

IUPAC Name |

N'-[(E)-(3-methoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-23-14-7-4-5-12(9-14)10-19-20-16(22)15(21)18-11-13-6-2-3-8-17-13/h2-10H,11H2,1H3,(H,18,21)(H,20,22)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBJSKQTLHJGCJ-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(3-methoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)

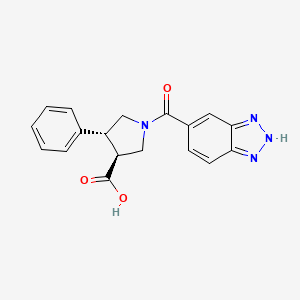

![(4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547161.png)

![1-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone](/img/structure/B5547168.png)

![3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5547172.png)

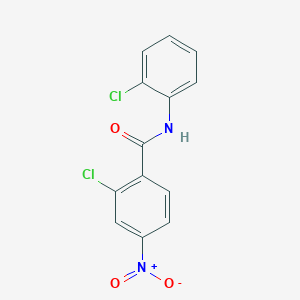

![5,5-dichloro-5H-indeno[1,2-b]pyridine](/img/structure/B5547195.png)

![8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547210.png)

![N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B5547211.png)

![2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5547228.png)

![(1S*,5R*)-6-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5547237.png)

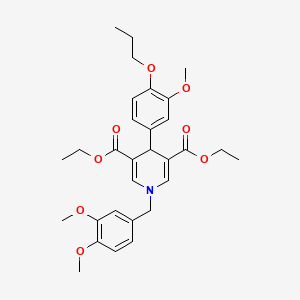

![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)